(3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
(3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzochromene core, which is a fused ring system combining benzene and chromene, and is functionalized with a piperidinyl group and a trifluoromethyl group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzochromene core through cyclization reactions. Subsequent steps involve the introduction of the piperidinyl and trifluoromethyl groups via substitution reactions. The final step usually includes the formation of the imino and carboxamide functionalities under specific reaction conditions, such as the use of appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine.
Substitution: The piperidinyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique functional groups.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide involves its interaction with molecular targets in biological systems. The piperidinyl and trifluoromethyl groups may enhance its binding affinity to specific proteins or enzymes, thereby modulating their activity. The compound may also influence signaling pathways by interacting with receptors or other cellular components.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide: is similar to other benzochromene derivatives, such as those with different substituents on the phenyl ring or variations in the imino and carboxamide groups.
Cetylpyridinium chloride: and domiphen bromide are structurally similar compounds that have been studied for their potential to enhance the activity of other drugs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, making it a valuable compound for further research and development.
Biological Activity
(3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a chromene core substituted with a piperidine ring and a trifluoromethyl group. This structural configuration is essential for its biological activity.
The compound exhibits multiple mechanisms of action, primarily through interactions with various receptor systems:
- Beta-Adrenergic Receptor Agonism : It has been reported to act as an agonist at beta-adrenergic receptors, which are crucial in mediating cardiovascular responses and metabolic processes .
- Muscarinic Receptor Antagonism : Additionally, it functions as a muscarinic receptor antagonist, potentially influencing cholinergic signaling pathways .
- Anti-inflammatory Activity : Some derivatives related to this compound have shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
Pharmacological Profile
The following table summarizes the biological activities associated with this compound and related compounds:
Study 1: Cardiovascular Effects
In a study examining cardiovascular responses, this compound was administered to animal models. The results indicated a significant increase in heart rate and myocardial contractility, supporting its role as a beta-adrenergic agonist.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of the compound. Using RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS), the compound effectively reduced the secretion of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent. The study highlighted that this effect was mediated through inhibition of NF-kB signaling pathways.
Properties
IUPAC Name |
3-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O2/c27-26(28,29)17-9-10-22(32-12-4-1-5-13-32)21(14-17)31-25-20(24(30)33)15-19-18-7-3-2-6-16(18)8-11-23(19)34-25/h2-3,6-11,14-15H,1,4-5,12-13H2,(H2,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFLPYPNADLTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N=C3C(=CC4=C(O3)C=CC5=CC=CC=C54)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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